molecular formula C14H23NO5 B13910953 O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B13910953
M. Wt: 285.34 g/mol
InChI Key: SDBVUDYZBFDQKN-LMLFDSFASA-N
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Description

O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of functional groups: Subsequent steps involve the introduction of tert-butyl and ethyl groups at specific positions on the bicyclic core. This is typically done through selective alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and scaling up the reaction to industrial scale.

Chemical Reactions Analysis

Types of Reactions

O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups at specific positions on the bicyclic core.

Scientific Research Applications

O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action is often studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • O2-tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
  • 1-tert-butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate

Uniqueness

O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and ethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11-/m1/s1

InChI Key

SDBVUDYZBFDQKN-LMLFDSFASA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2C[C@@H](N1C(=O)OC(C)(C)C)C[C@H]2O

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O

Origin of Product

United States

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